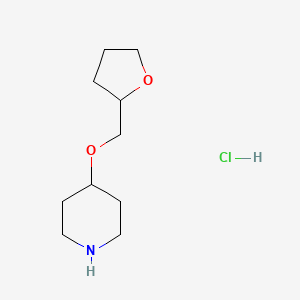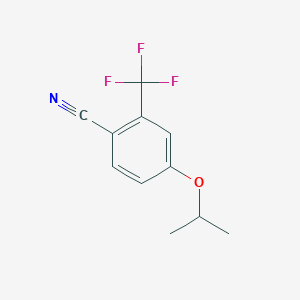
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile, also known as 4-PO-TMB, is a trifluoromethylated benzonitrile derivative that has recently been studied for its potential as an organic chemical reagent and pharmaceutical. 4-PO-TMB has been found to be a useful reagent in a variety of chemical reactions, such as oxidative transformations, cycloadditions, and photochemical reactions. It has also been studied for its potential use in the synthesis of pharmaceuticals, as it could potentially be used as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
One study focused on the rational design and synthesis of a novel, nonsteroidal androgen receptor antagonist for dermatological applications such as sebum control and treatment of androgenetic alopecia. This compound exhibited potent, selective activity and reduced the risk of systemic side effects due to its rapid metabolism (Li et al., 2008).
Spectroelectrochemical Properties
Another study synthesized new compounds with peripherally tetra-substituted phthalocyanine bearing a similar trifluoromethylbenzyl group. These compounds were characterized for their electrochemical and spectroelectrochemical properties, showing potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
High Voltage Lithium Ion Batteries
A novel application in energy storage was identified where 4-(Trifluoromethyl)-benzonitrile was used as an electrolyte additive for high voltage lithium ion batteries. This addition significantly improved the cyclic stability and capacity retention of the battery, highlighting the compound's utility in enhancing battery performance (Huang et al., 2014).
Intermediate for Pharmaceutical Synthesis
The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile as an intermediate for bicalutamide, a pharmaceutical, was developed through an environmentally friendly method. This intermediate plays a crucial role in the synthesis process, demonstrating the chemical's importance in pharmaceutical manufacturing (Zhang Tong-bin, 2012).
Liquid Crystalline Behavior and Photophysical Properties
A study synthesized luminescent compounds with structures containing methoxy pyridine, benzonitrile, and alkoxy benzene to investigate their liquid crystalline behavior and photophysical properties. These compounds, characterized by spectral techniques, showed potential as mesogens and blue-emitting materials, indicating their application in display technologies (Ahipa et al., 2014).
Eigenschaften
IUPAC Name |
4-propan-2-yloxy-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTGRWJQZVGCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



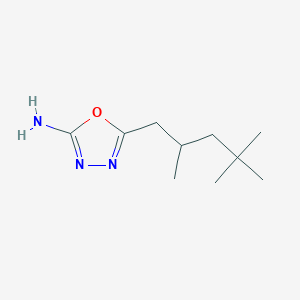
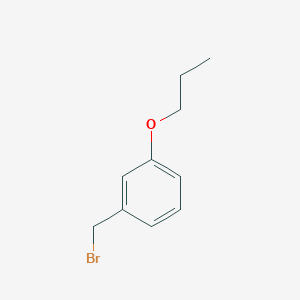

![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
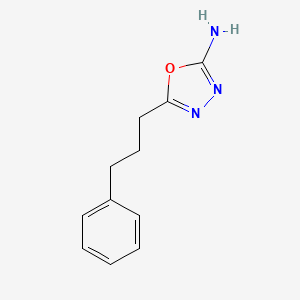
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)
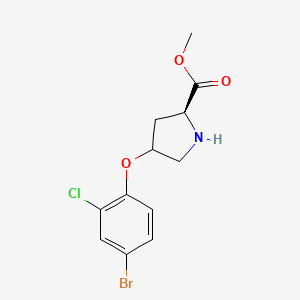
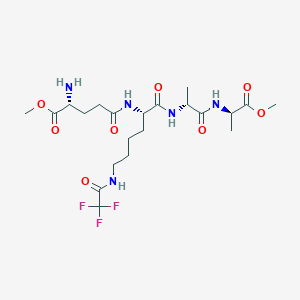
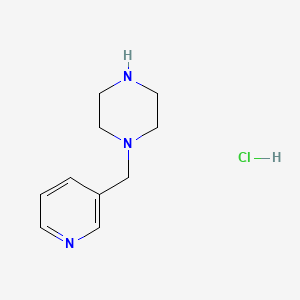
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)
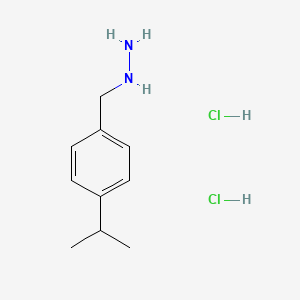
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)
